An In-depth Technical Guide to 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one: Structure, Properties, and Scientific Insights
An In-depth Technical Guide to 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one: Structure, Properties, and Scientific Insights
This guide provides a comprehensive technical overview of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one, a substituted pyrrolidinone of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its chemical structure, physicochemical properties, and potential applications, offering field-proven insights and methodologies for its study.
Core Molecular Identity and Physicochemical Characteristics
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a small molecule featuring a central pyrrolidinone ring substituted with a 3-amino-4-chlorophenyl group. This unique combination of a lactam and a substituted aniline moiety imparts specific chemical characteristics that are crucial for its behavior in chemical and biological systems.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one[1] |
| Molecular Formula | C₁₀H₁₁ClN₂O[1] |
| Molecular Weight | 210.66 g/mol [1] |
| CAS Number | 1252761-21-9 ((R)-enantiomer)[2] |
Note: The provided CAS number corresponds to the (R)-enantiomer. The racemic mixture may have a different CAS number.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. It is important to note that experimental data for this specific molecule is not widely published; therefore, some properties are estimated based on the analysis of structurally similar compounds.
| Property | Value/Description | Source/Rationale |
| Melting Point | Not available. Expected to be a solid at room temperature. | Based on related structures like 4-(4-Chlorophenyl)-2-pyrrolidinone (115-117°C)[3] |
| Boiling Point | Not available. | High boiling point expected due to polar functional groups. |
| Solubility | Slightly soluble in chloroform, ethanol, and methanol. | Inferred from related compounds[3] |
| pKa | Not available. | The amino group is expected to be basic. |
Structural Elucidation and Spectroscopic Analysis
The structural framework of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is key to understanding its reactivity and interactions. The molecule consists of a five-membered lactam (pyrrolidin-2-one) ring where the nitrogen atom is attached to a phenyl ring at position 1. The phenyl ring is further substituted with a chlorine atom at position 4 and an amino group at position 3.
Caption: 2D representation of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one.
Predicted Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methylene protons of the pyrrolidinone ring. The aromatic region will likely display a complex splitting pattern due to the substitution. The protons on the pyrrolidinone ring will appear as multiplets in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the lactam, the aromatic carbons (with the carbon attached to chlorine being deshielded), and the aliphatic carbons of the pyrrolidinone ring.
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Infrared (IR) Spectroscopy: Key IR absorption bands are expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the lactam (around 1680 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.66 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.
Synthesis and Reactivity
The synthesis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one can be conceptually approached through several synthetic strategies, often involving the formation of the N-aryl bond as a key step.
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves disconnecting the N-C bond between the pyrrolidinone nitrogen and the phenyl ring. This suggests 2-pyrrolidinone and a suitably activated 3-amino-4-chlorobenzene derivative as starting materials. Alternatively, a precursor with a nitro group instead of the amino group could be used, followed by a reduction step.
Caption: A potential retrosynthetic pathway for the target molecule.
General Synthetic Protocol
A generalized protocol based on the synthesis of related N-aryl lactams is as follows:
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N-Arylation: React 2-pyrrolidinone with an activated aryl halide, such as 1,4-dichloro-2-nitrobenzene, in the presence of a base (e.g., K₂CO₃) and a copper catalyst in a high-boiling solvent like DMF or DMSO. This would yield 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one.
-
Nitro Group Reduction: The nitro intermediate is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid.
-
Purification: The final product is purified using standard techniques like column chromatography or recrystallization.
Chemical Reactivity
The reactivity of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is dictated by its functional groups:
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Amino Group: The aromatic amino group can undergo typical reactions such as diazotization, acylation, and alkylation.
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Lactam Ring: The lactam is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl group can also undergo reductions.
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Aromatic Ring: The electron-donating amino group and the electron-withdrawing chlorine atom will direct further electrophilic aromatic substitution.
Analytical Methodologies
For the analysis and characterization of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one, a combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity and quantifying the compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or TFA) | A common mobile phase for reverse-phase chromatography. The acid improves peak shape.[4] |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Column Temperature | 30 °C | Provides reproducible retention times.[5] |
digraph "HPLC_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];Sample [label="Sample Preparation\n(Dissolve in Mobile Phase)"]; Injection [label="Injection into\nHPLC System"]; Separation [label="Separation on\nC18 Column"]; Detection [label="UV Detection\n(254 nm)"]; Analysis [label="Data Analysis\n(Purity, Quantification)"];
Sample -> Injection -> Separation -> Detection -> Analysis; }
Caption: A typical workflow for HPLC analysis.
Potential Applications and Biological Relevance
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including the racetam family of nootropics.[6] The presence of the substituted aniline moiety suggests potential applications in areas where this pharmacophore is relevant.
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Drug Development Intermediate: This compound can serve as a key building block for the synthesis of more complex molecules with potential therapeutic activities. The amino group provides a convenient handle for further chemical modifications.
-
Factor Xa Inhibitors: The 3-amino-4-chlorophenyl moiety has been explored as a mimic for benzamidine in the development of Factor Xa inhibitors, which are important anticoagulant drugs.[7]
-
Structure-Activity Relationship (SAR) Studies: As a part of a chemical library, this molecule can be used in SAR studies to understand the structural requirements for binding to specific biological targets.[8]
Safety and Handling
While specific toxicological data for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on related compounds, potential hazards may include:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[9]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a molecule with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. Its unique structural features, combining a pyrrolidinone core with a substituted aniline, offer numerous possibilities for chemical derivatization. While further experimental characterization is needed to fully elucidate its properties, this guide provides a solid foundation for researchers and scientists working with this compound, drawing upon established knowledge of related chemical structures and analytical techniques.
References
-
PubChem. 3-Aminopyrrolidin-2-one. Available from: [Link]
-
Siczek, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules. Available from: [Link]
-
Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules. Available from: [Link]
-
PubChem. 1-(3-Aminophenyl)pyrrolidin-2-one. Available from: [Link]
-
Der Pharma Chemica. (Year not available). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Available from: [Link]
-
PubChem. 3-Aminopyrrolidine. Available from: [Link]
-
LookChem. (R)-4-(3-amino-4-chlorophenyl)pyrrolidin-2-one. Available from: [Link]
-
PubMed. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Available from: [Link]
-
Wikipedia. Pyrrolidine. Available from: [Link]
-
PubChem. 4-Amino-1-(3-methyl-4-nitrophenyl)pyrrolidin-2-one. Available from: [Link]
-
SIELC. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. Available from: [Link]
-
NIST. Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. Available from: [Link]
-
ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Available from: [Link]
-
ResearchGate. (Year not available). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Available from: [Link]
- Google Patents. (Year not available). The HPLC analytical approach of 3-amino piperidine.
-
MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Available from: [Link]
Sources
- 1. 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-(4-Chlorophenyl)-2-pyrrolidinone | 22518-27-0 [chemicalbook.com]
- 4. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]
